N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide -

N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide

Catalog Number: EVT-4066753
CAS Number:
Molecular Formula: C17H16ClFN2O
Molecular Weight: 318.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b)

    Compound Description: This compound, along with its mesylate salt (34c), demonstrated significant activity in reducing sleeping time in halothane-anesthetized mice and accelerating recovery from cerebral concussion-induced coma in mice. These effects were observed at a dose of 30 mg/kg po. Additionally, both 34b and its mesylate salt exhibited antidepressant-like effects in the forced-swimming test in mice after a single administration of 1 or 10 mg/kg po. Further investigation revealed that these compounds act as sigma receptor agonists, as evidenced by their ability to inhibit [(3)H]-1,3-di(o-tolyl)guanidine ([(3)H]DTG) binding to rat brain membranes. []

    Relevance: While 34b and N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide share a core 3,4-dihydro-2(1H)-quinolinone structure, 34b possesses a methoxy group at the 5-position and a complex 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl] substituent on the nitrogen atom. These structural features distinguish it from the target compound while highlighting the exploration of diverse substituents on the quinolinone scaffold for potential pharmacological activity. []

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone mesylate (34c)

    Compound Description: This is the mesylate salt of compound 34b and shares the same pharmacological profile. It reduced sleeping time, accelerated recovery from coma, inhibited [(3)H]DTG binding, and demonstrated antidepressant-like effects. []

    Relevance: As the mesylate salt of 34b, this compound is structurally very similar. It highlights the impact of salt formation on the pharmacological properties of quinolinone derivatives, such as N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide. []

(2R,3R,4S)-6-Amino-4-[N-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)amino]-3-hydroxy-2-dimethyoxymethyl-3,4-dihydro-2-methyl-2H-1-benzopyran (KR-31831)

    Compound Description: KR-31831 is recognized as a novel anti-angiogenic agent. In vitro studies revealed its metabolism in human liver microsomes, resulting in three identified metabolites. The primary metabolic pathway involved N-dealkylation, leading to the formation of the major metabolite N-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)amine (M1). This metabolic process was primarily mediated by the cytochrome P450 enzyme CYP3A4. Furthermore, KR-31831 demonstrated interaction with P-glycoprotein, suggesting its potential as a substrate for this efflux transporter. []

    Relevance: Although structurally distinct from N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, KR-31831's inclusion highlights the significance of the 4-chlorophenyl moiety, a shared structural feature. This commonality suggests a potential role for this group in interacting with biological targets, despite the distinct core structures of these compounds. []

Properties

Product Name

N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide

IUPAC Name

N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide

Molecular Formula

C17H16ClFN2O

Molecular Weight

318.8 g/mol

InChI

InChI=1S/C17H16ClFN2O/c1-11-2-3-12-10-14(19)6-9-16(12)21(11)17(22)20-15-7-4-13(18)5-8-15/h4-11H,2-3H2,1H3,(H,20,22)

InChI Key

PITDGDUIRCLCPC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1C(=O)NC3=CC=C(C=C3)Cl)C=CC(=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.